molecular formula C12H12N2 B3351711 5,6-Dihydro-4h-pyrrolo[1,2-a][1,4]benzodiazepine CAS No. 39243-92-0

5,6-Dihydro-4h-pyrrolo[1,2-a][1,4]benzodiazepine

Cat. No.: B3351711
CAS No.: 39243-92-0
M. Wt: 184.24 g/mol
InChI Key: DGNYJUFFMJDSPY-UHFFFAOYSA-N
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Description

5,6-Dihydro-4h-pyrrolo[1,2-a][1,4]benzodiazepine is a tricyclic compound characterized by its unique structure, which includes a fused pyrrole and benzodiazepine ring system. This compound is part of the pyrrolobenzodiazepine family, known for their significant biological activities, including anti-tumor, anti-bacterial, and neuroprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-4h-pyrrolo[1,2-a][1,4]benzodiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of an o-aminomethylphenylpyrrole with an appropriate acylating agent, followed by cyclization to form the tricyclic structure . The reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-4h-pyrrolo[1,2-a][1,4]benzodiazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, fully saturated analogs, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

5,6-Dihydro-4h-pyrrolo[1,2-a][1,4]benzodiazepine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its ability to bind to DNA and proteins, influencing biological processes.

    Medicine: Investigated for its potential as an anti-cancer agent due to its cytotoxic properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5,6-Dihydro-4h-pyrrolo[1,2-a][1,4]benzodiazepine involves its ability to bind to the minor groove of DNA, leading to the disruption of DNA processes and cell death. This binding is facilitated by the compound’s tricyclic structure, which allows for specific interactions with DNA bases. Additionally, the compound can interact with various proteins, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    Anthramycin: Another pyrrolobenzodiazepine with similar DNA-binding properties

Properties

IUPAC Name

5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-2-6-12-10(4-1)8-13-9-11-5-3-7-14(11)12/h1-7,13H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNYJUFFMJDSPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N3C=CC=C3CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10192501
Record name 4H-Pyrrolo(1,2-a)(1,4)benzodiazepine, 5,6-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10192501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39243-92-0
Record name 4H-Pyrrolo(1,2-a)(1,4)benzodiazepine, 5,6-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039243920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-Pyrrolo(1,2-a)(1,4)benzodiazepine, 5,6-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10192501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5,6-Dihydro-4h-pyrrolo[1,2-a][1,4]benzodiazepine
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5,6-Dihydro-4h-pyrrolo[1,2-a][1,4]benzodiazepine
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5,6-Dihydro-4h-pyrrolo[1,2-a][1,4]benzodiazepine
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5,6-Dihydro-4h-pyrrolo[1,2-a][1,4]benzodiazepine
Reactant of Route 5
5,6-Dihydro-4h-pyrrolo[1,2-a][1,4]benzodiazepine
Reactant of Route 6
5,6-Dihydro-4h-pyrrolo[1,2-a][1,4]benzodiazepine

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